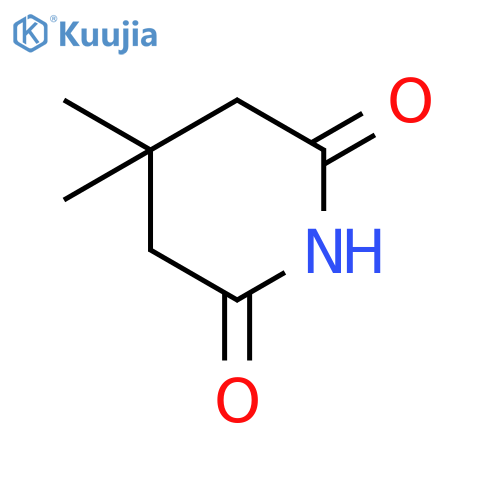Cas no 1123-40-6 (4,4-dimethylpiperidine-2,6-dione)

1123-40-6 structure
商品名:4,4-dimethylpiperidine-2,6-dione
4,4-dimethylpiperidine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4,4-Dimethylpiperidine-2,6-dione
- 3,3-Dimethylglutarimide
- 3.3-Dimethylglutarimide
- 4,4-Dimethyl-2,6-piperidinedione
- 2,6-Piperidinedione, 4,4-dimethyl-
- GLUTARIMIDE, 3,3-DIMETHYL-
- beta,beta-Dimethylglutarimide
- 3,3-dimethyl-glutarimide
- 5S2HK9A9UM
- YUJCWMGBRDBPDL-UHFFFAOYSA-N
- .beta.,.beta.-Dimethylglutarimide
- NSC58194
- 4,6-piperidinedione
- Glutarimide,3-dimethyl-
- 2, 4,4-dimethyl-
- 3,3-Dimethyl glutarimide
- NCIOpen2_002161
- S
- J-002755
- UNII-5S2HK9A9UM
- CS-W022042
- NS00023627
- MFCD00006671
- SB12741
- DTXSID7074454
- A802555
- D1324
- 4 pound not4-Dimethylpiperidine-2 pound not6-dione
- 4,4-dimethyl-piperidine-2,6-dione
- FT-0614081
- STR01447
- AKOS003234737
- AMY3786
- BRN 0111981
- SY047201
- BAA12340
- EN300-65477
- NSC-58194
- P10020
- SCHEMBL1352364
- 3,3-Dimethylglutarimide, 99%
- Z57475062
- NSC 58194
- 1123-40-6
- NSC99206
- InChI=1/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10
- EINECS 214-373-4
- NSC-99206
- DB-041079
- 4,4-dimethylglutarimide
- 2,6-Piperidinedione, 4,4-dimethyl-(9CI)
- DTXCID1033294
- 4,4-dimethylpiperidine-2,6-dione
-
- MDL: MFCD00006671
- インチ: 1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10)
- InChIKey: YUJCWMGBRDBPDL-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C(N1[H])=O
- BRN: 0111981
計算された属性
- せいみつぶんしりょう: 141.07900
- どういたいしつりょう: 141.078979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 互変異性体の数: 5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.1522 (rough estimate)
- ゆうかいてん: 145.0 to 148.0 deg-C
- ふってん: 258.21°C (rough estimate)
- フラッシュポイント: 125.3 °C
- 屈折率: 1.5026 (estimate)
- すいようせい: Soluble in water.
- PSA: 46.17000
- LogP: 0.77800
- FEMA: 3251
- ようかいせい: 未確定
4,4-dimethylpiperidine-2,6-dione セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:2811
- WGKドイツ:2
- 危険カテゴリコード: 22-36/37/38-43
- セキュリティの説明: S26-S36/37
- RTECS番号:MA4348000
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:6.1(b)
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 包装グループ:III
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
4,4-dimethylpiperidine-2,6-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4,4-dimethylpiperidine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65477-0.25g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 95% | 0.25g |
$19.0 | 2023-02-13 | |
| eNovation Chemicals LLC | D496681-25G |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 97% | 25g |
$60 | 2023-09-03 | |
| Chemenu | CM105753-100g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 97% | 100g |
$421 | 2023-03-07 | |
| TRC | D460095-500mg |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 500mg |
$ 80.00 | 2022-06-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22196-25g |
3,3-Dimethylglutarimide, 99% |
1123-40-6 | 99% | 25g |
¥1188.00 | 2023-02-25 | |
| Aaron | AR003L53-10g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 97% | 10g |
$18.00 | 2025-01-22 | |
| Aaron | AR003L53-25g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 97% | 25g |
$45.00 | 2025-01-22 | |
| eNovation Chemicals LLC | D496681-50g |
4,4-dimethylpiperidine-2,6-dione |
1123-40-6 | 97% | 50g |
$150 | 2025-02-22 | |
| abcr | AB133926-25g |
3,3-Dimethylglutarimide; . |
1123-40-6 | 25g |
€138.50 | 2025-02-13 | ||
| Ambeed | A112146-1g |
4,4-Dimethylpiperidine-2,6-dione |
1123-40-6 | 98% | 1g |
$7.0 | 2025-02-27 |
4,4-dimethylpiperidine-2,6-dione 関連文献
-
1. Flash photolysis of N-bromo-3,3-dimethylglutarimide: detection of the imidyl radicalRoderick W. Yip,Yuan L. Chow,Carol Beddard J. Chem. Soc. Chem. Commun. 1981 955
-
Adam Kwiatkowski,Izabela Grela,Borys O?mia?owski New J. Chem. 2017 41 1073
-
ángel Martín Pendás,Evelio Francisco,Dimas Suárez,Aurora Costales,Natalia Díaz,Julen Munárriz,Tomás Rocha-Rinza,José Manuel Guevara-Vela Phys. Chem. Chem. Phys. 2023 25 10231
-
4. Single-ion enthalpies of transfer for Conjugate-base anions of imides in acetonitrile–methanol mixtures. Empirical correlation with semi-empirical molecular orbital calculationsYasuhiko Kondo,Osamu Nonaka,Kazuhiko Iwasaki,Tomoyuki Kuwamoto,Tatsuya Takagi J. Chem. Soc. Faraday Trans. 1994 90 121
-
5. Absolute rate constants for abstraction of chlorine from three chlorinating agents by alkyl radicalsJames M. Tanko,Joseph F. Blackert J. Chem. Soc. Perkin Trans. 2 1996 1775
1123-40-6 (4,4-dimethylpiperidine-2,6-dione) 関連製品
- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)
- 1130-32-1(3,3-Pentamethylene Glutarimide)
- 29553-51-3(3-Methylpiperidine-2,6-dione)
- 64-65-3(Bemegride)
- 1121-89-7(piperidine-2,6-dione)
- 25077-26-3(4-methylpiperidine-2,6-dione)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1123-40-6)4,4-dimethylpiperidine-2,6-dione

清らかである:99%
はかる:100g
価格 ($):180.0
atkchemica
(CAS:1123-40-6)4,4-dimethylpiperidine-2,6-dione

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ